REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][OH:19].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([F:11])[c:8]([F:10])[cH:9]1.[Cs+:24].[Cs+:25].[OH2:26]>>[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][c:7]([F:11])[c:8]([OH:13])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOCCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(F)c(F)cc1Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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O=Cc1cc(F)c(O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |